(1,2-Dimethyl-1H-imidazol-5-YL)boronic acid

Description

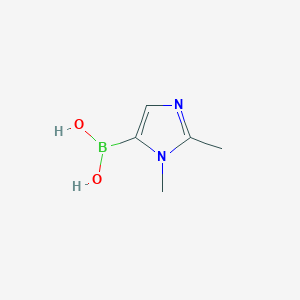

(1,2-Dimethyl-1H-imidazol-5-YL)boronic acid is an organoboron compound featuring a dimethyl-substituted imidazole ring directly conjugated to a boronic acid group. This structural motif combines the electron-rich, heteroaromatic imidazole core with the Lewis acidic boronic acid moiety, making it a candidate for applications in molecular recognition, drug delivery, and enzyme inhibition. Notably, commercial availability of this compound has been discontinued , limiting its current experimental use but highlighting the need to explore structural analogs for functional insights.

Properties

IUPAC Name |

(2,3-dimethylimidazol-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BN2O2/c1-4-7-3-5(6(9)10)8(4)2/h3,9-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDDKQPMDNDUVJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(N1C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50666190 | |

| Record name | (1,2-Dimethyl-1H-imidazol-5-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50666190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

554453-76-8 | |

| Record name | (1,2-Dimethyl-1H-imidazol-5-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50666190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation via Suzuki Coupling of 5-Bromo-1,2-dimethyl-1H-imidazole

A highly efficient and rapid method involves the Suzuki coupling of 5-bromo-1,2-dimethyl-1H-imidazole with boronic acid derivatives catalyzed by palladium acetate under ultrasonic irradiation. This method was developed to improve yield, reduce reaction time, and broaden substrate scope.

Reaction Conditions and Procedure

- Starting materials: 5-bromo-1,2-dimethyl-1H-imidazole and aryl boronic acids.

- Catalyst: Pd(OAc)2 (palladium acetate), 1 mol%.

- Base: Potassium phosphate (K3PO4·7H2O), 3 equivalents.

- Solvent: 1,4-dioxane/water mixture (3:1 ratio).

- Temperature: 70°C.

- Time: 10 minutes under ultrasonic irradiation.

- Atmosphere: Air (aerobic conditions).

- Work-up: Extraction with ethyl acetate, drying over sodium sulfate, and purification by column chromatography.

Reaction Optimization and Yields

- The reaction temperature was optimized to 70°C for maximal yield.

- Potassium phosphate was found to be the most effective base compared to others tested.

- Ultrasonic irradiation significantly shortened the reaction time to 10 minutes.

- The method tolerates a variety of aryl boronic acids, including those with electron-donating and electron-withdrawing groups.

- Yields ranged from 70% to over 90% depending on the substituent on the boronic acid.

Representative Data Table

| Entry | Aryl Boronic Acid Substituent | Yield (%) | Time (min) | Notes |

|---|---|---|---|---|

| 1 | Phenyl | 93 | 10 | Electron-neutral, high yield |

| 2 | 4-Methoxyphenyl | 88-92 | 9-10 | Electron-donating groups |

| 3 | 2-Nitrophenyl | 70 | 10 | Electron-withdrawing, lower yield |

| 4 | 4-Fluorophenyl | High | 10 | Electron-withdrawing group |

Alternative Microwave-Assisted Suzuki-Miyaura Cross-Coupling

Another reported method involves microwave-assisted Suzuki-Miyaura cross-coupling using 4-iodo-1H-imidazole derivatives as starting materials, which can be adapted for 1,2-dimethyl substituted imidazoles.

Reaction Conditions

Two methods (A and B) were employed:

Yields and Substrate Scope

- Yields varied widely depending on the boronic acid used, from 20% to 95%.

- Electron-rich and electron-poor aryl boronic acids were compatible.

- The method is suitable for synthesizing a broad range of 4(5)-aryl-1H-imidazoles, which can be modified to include 1,2-dimethyl substitution.

Analytical Characterization

The synthesized (1,2-Dimethyl-1H-imidazol-5-yl)boronic acid and its derivatives are typically characterized by:

- Nuclear Magnetic Resonance (NMR): ^1H NMR and ^13C NMR confirm the structure and substitution pattern.

- Mass Spectrometry (MS): Confirms molecular weight and purity.

- Chromatography: Column chromatography for purification; HPLC used for purity assessment.

Summary and Comparative Analysis

| Feature | Ultrasonic Pd(OAc)2 Suzuki Coupling | Microwave Pd-Catalyzed Suzuki Coupling |

|---|---|---|

| Catalyst | Pd(OAc)2 | PdCl2(dppf) or Pd(PPh3)4 |

| Base | K3PO4·7H2O | CsF or Na2CO3 |

| Solvent | 1,4-Dioxane/Water (3:1) | Toluene/Water or DMF/Water |

| Temperature | 70°C | 110-120°C |

| Time | 10 minutes (ultrasound) | 1-2 hours (microwave) |

| Yield Range | 70-93% | 20-95% |

| Advantages | Rapid, ligand-free, aerobic | Broad substrate scope, microwave acceleration |

| Limitations | Requires ultrasonic setup | Longer reaction time, higher temperature |

Chemical Reactions Analysis

Types of Reactions: (1,2-Dimethyl-1H-imidazol-5-YL)boronic acid can undergo various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The imidazole ring can be reduced under specific conditions to form imidazolines.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas or metal hydrides.

Substitution: Palladium catalysts and base (e.g., potassium carbonate) in an organic solvent (e.g., toluene).

Major Products:

Oxidation: Boronic esters or borates.

Reduction: Imidazolines.

Substitution: Biaryl or vinyl-aryl compounds.

Scientific Research Applications

Chemistry: (1,2-Dimethyl-1H-imidazol-5-YL)boronic acid is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions .

Biology: In biological research, this compound can be used to develop boron-containing drugs or as a ligand in the study of enzyme inhibition.

Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and catalysts .

Mechanism of Action

The mechanism of action of (1,2-Dimethyl-1H-imidazol-5-YL)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in the design of enzyme inhibitors and other biologically active molecules. The boronic acid group can interact with serine residues in the active sites of enzymes, leading to inhibition of enzyme activity .

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Derivatives

Structural and Electronic Properties

The dimethylimidazole substituent distinguishes this compound from other boronic acids. Key comparisons include:

Key Insights :

- Imidazole’s electron-donating nature could modulate the boronic acid’s pKa, though experimental data for this specific compound is lacking.

Acidity (pKa) and Binding Behavior

Boronic acid acidity (pKa) critically impacts their ability to form esters with diols or interact with biological targets at physiological pH (~7.4):

- Phenylboronic acids : pKa ~8.8, limiting diol binding at physiological pH .

- Wulff-type analogs : pKa ~7.5 due to intramolecular B–N coordination, enabling effective saccharide sensing .

- Imidazole-containing analogs : The imidazole ring’s electron-rich environment may lower pKa, enhancing binding under physiological conditions. However, steric effects from methyl groups could offset this advantage .

Anticancer Potential:

- Phenanthren-9-yl boronic acid and 6-hydroxynaphthalen-2-yl boronic acid exhibit sub-micromolar cytotoxicity in triple-negative breast cancer models .

- Imidazole-boronic acids: No direct data exists for the target compound, but structurally related [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid inhibits fungal histone deacetylases at 1 µM, comparable to trichostatin A . The dimethylimidazole group may enhance cellular uptake or target affinity in similar applications.

Enzyme Inhibition:

- Meta-substituted aryl boronic acids (e.g., compound 4 in ) inhibit bacterial enzymes (IC50 20–30 µM) .

Drug Delivery:

- Boronic acids reversibly bind diols and carbonyl groups, enabling stimuli-responsive drug release . The dimethylimidazole group could improve solubility or targeting in hydrophobic environments, though steric effects might reduce binding kinetics.

Biological Activity

Overview

(1,2-Dimethyl-1H-imidazol-5-YL)boronic acid is a boronic acid derivative featuring an imidazole ring substituted with two methyl groups. This compound has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry. It is known to interact with various biological targets, influencing numerous biochemical pathways and cellular processes.

Target Interactions

This compound interacts with enzymes that contain serine or threonine residues at their active sites. This interaction is characterized by the formation of reversible covalent bonds, leading to modulation of enzyme activity. Such properties make it a valuable tool in enzyme inhibition studies and drug development .

Biochemical Pathways

The compound has been shown to affect several key biochemical pathways, including:

- Cell Signaling : It influences pathways such as the Wnt signaling pathway, which is crucial for cell proliferation and differentiation.

- Angiogenesis : Inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2) has been noted, which is vital in cancer biology and therapeutic strategies against tumor growth .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. For instance, compounds derived from it have shown promising results against various cancer cell lines, including:

- Cervical carcinoma (HeLa)

- Breast cancer (MCF-7)

- Lung cancer (H460)

- Hepatic carcinoma (HepG2)

In vitro studies have demonstrated IC50 values indicating effective inhibition of cell proliferation in these lines, suggesting potential as a lead compound for anticancer drug development .

Enzyme Inhibition

The compound serves as an inhibitor for several enzymes involved in critical metabolic processes. Its ability to form reversible covalent bonds allows it to modulate enzyme activities effectively. This property is particularly useful in the design of selective enzyme inhibitors for therapeutic applications.

Synthesis and Evaluation

A study detailed the synthesis of this compound through a Suzuki coupling reaction. The reaction conditions were optimized to achieve high yields, demonstrating the compound's utility in organic synthesis and its accessibility for further biological evaluation .

Comparative Analysis

A comparative analysis with similar compounds highlights the unique properties of this compound:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (1H-Indazole-5-YL)boronic acid | Indazole ring | Moderate anticancer activity |

| (1H-Benzimidazole-5-YL)boronic acid | Benzimidazole ring | Antiviral properties |

| This compound | Imidazole with two methyls | Broad range of biological activities |

The presence of two methyl groups on the imidazole ring enhances its reactivity and binding properties, making it a valuable candidate for specific applications in medicinal chemistry .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing (1,2-Dimethyl-1H-imidazol-5-YL)boronic acid, and how are they addressed?

- Boronic acids are often synthesized via intermediates like boronic esters due to purification difficulties. Prodrug strategies are employed to stabilize the boronic acid moiety during multi-step synthesis .

- The electron-deficient nature of boron necessitates careful handling of reaction conditions (e.g., anhydrous environments) to avoid hydrolysis or undesired side reactions with diols or amines .

- Aromatic boronic acids, such as this compound, may require palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with halogenated precursors, where electron-rich boronic acids generally exhibit higher reactivity .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Mass Spectrometry (MS): MALDI-MS with 2,5-dihydroxybenzoic acid (DHB) as a matrix enables in situ derivatization to prevent boroxine formation, facilitating accurate molecular weight determination . Derivatization with diols (e.g., pinacol) stabilizes boronic acids for analysis .

- NMR Spectroscopy: B NMR can confirm boron coordination, while H NMR tracks hydroxyl proton shifts to infer pKa values and hydration states .

- Thermogravimetric Analysis (TGA): Assess thermal stability; aromatic boronic acids like pyrene derivatives show resistance to degradation up to 600°C, providing insights into handling conditions .

Q. What experimental factors influence solubility and stability during handling?

- Solubility: Boronic acids form reversible esters with diols, which can enhance solubility in organic solvents. For aqueous solutions, pH adjustments (alkaline conditions) promote borate formation, improving solubility .

- Stability: Dehydration to boroxines is minimized by storing compounds under inert atmospheres or derivatizing with diols (e.g., pinacol) . Thermal stability varies with substituents; electron-withdrawing groups on the aryl ring enhance resistance to degradation .

Advanced Research Questions

Q. How is this boronic acid derivative applied in protease inhibitor design?

- Boronic acids mimic tetrahedral transition states in protease catalysis. For example, bortezomib (a proteasome inhibitor) uses a boronic acid to form reversible covalent bonds with catalytic threonine residues .

- Structure-activity relationship (SAR) studies optimize selectivity by modifying the imidazole ring’s substituents. Computational docking and molecular dynamics simulations predict binding affinities to target enzymes .

Q. What strategies mitigate boroxine interference in mass spectrometry analysis?

- Derivatization: Pre-treatment with diols (e.g., 2,3-butanedione) forms cyclic boronic esters, eliminating trimerization .

- On-plate esterification: DHB acts as both matrix and derivatizing agent in MALDI-MS, enabling direct analysis of peptide boronic acids without purification .

- Oxidation studies: Hydrogen peroxide converts boronic esters to phenols, simplifying MS interpretation. Oxidation rates correlate with diol affinity, guiding derivatization choices .

Q. How does the compound’s boronic acid moiety influence reactivity in cross-coupling reactions?

- In Suzuki-Miyaura reactions, electron-rich boronic acids (e.g., 4-methoxyphenyl derivatives) exhibit higher reactivity with palladium catalysts, while electron-deficient analogs require optimized conditions .

- Steric hindrance from the 1,2-dimethylimidazole group may reduce coupling efficiency. Pre-activation with bases like CsCO enhances transmetalation rates .

Q. What role does pH play in modulating boronic acid-diol interactions for glycoprotein detection?

- At physiological pH (7.4), boronic acids bind cis-diols in glycoproteins to form stable esters. Lower pH (<6.5) weakens interactions, enabling reversible capture-release in biosensors .

- Competitive binding assays using alizarin red S quantify diol affinity, aiding the design of pH-responsive sensors for glycosylation analysis .

Q. How can computational methods predict the therapeutic potential of this compound?

- Docking simulations: Identify binding pockets in target enzymes (e.g., proteasomes) and optimize substituent geometry for enhanced affinity .

- ADMET profiling: Predict pharmacokinetic properties (e.g., logP, metabolic stability) using software like Schrödinger or MOE. Boronic acids often exhibit improved bioavailability due to hydrogen bonding with transporters .

Data Contradictions and Resolution

- Boroxine Formation vs. Derivatization Efficiency: While some studies report boroxine interference in MS , others demonstrate complete suppression via diol derivatization . Resolution lies in pre-analytical treatment protocols.

- Oxidation Rate Variability: Oxidation of boronic esters to phenols shows divergent kinetics depending on diol affinity and hydrolysis equilibrium. The ARS assay provides a ranking system to reconcile these discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.